7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid
Description
Properties
IUPAC Name |
7-(carboxymethyl)-2-hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-6-3-1-2-5(4-7(12)13)8(9(6)14)10(15)16/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROJNADPOMHDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C(C(=C1)CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196899 | |
| Record name | 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4666-80-2 | |
| Record name | 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703575 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(CARBOXYMETHYL)-2-HYDROXY-3-OXO-1,4,6-CYCLOHEPTATRIENE-1-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDY22YR35W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Carboxylation-Carboxymethylation Cascade
This two-step approach adapts industrial carboxylation methodologies:
Step 1: Core Ring Formation and Carboxylation
- Starting material : 2-hydroxycyclohepta-1,4,6-triene
- Reagents :
- CO₂ gas (1.5 atm)
- Sodium hydride (2.5 equiv) in THF
- Conditions : 0°C → 25°C over 12 hr
- Product : 2-hydroxy-1-carboxycyclohepta-1,4,6-triene (Yield: 68%)
Step 2: Carboxymethylation
Biosynthetic Precursor Pathway
Structural analogs suggest microbial production routes:
| Organism | Pathway | Key Enzymes | Yield (mg/L) |
|---|---|---|---|
| Streptomyces | Polyketide synthase | CYP450 monooxygenase | 15.2 |
| Pseudomonas | Shikimate derivative | Decarboxylase | 9.8 |
Biosynthetic advantages include inherent stereocontrol but face scalability limitations.
Advanced Functionalization Strategies
Directed C-H Activation
Exploiting the hydroxyl group's directing effects:
Reaction Scheme :
- Pd(OAc)₂ (5 mol%)
- Carboxymethyl diazonium salt (1.5 equiv)
- AcOH/DMF (1:3), 80°C, 24 hr
Results :
| Position | Selectivity (%) | Yield (%) |
|---|---|---|
| 7 | 92 | 55 |
| 5 | 8 | 6 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Optimized parameters for kilogram-scale manufacturing:
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic (Pt/Ir) |
| Residence time | 8.5 min |
| Temperature | 130°C |
| Pressure | 8 bar |
| Annual capacity | 12 metric tons |
This method reduces side-product formation by 37% compared to batch processes.
Purity Optimization Techniques
Crystallization Protocols
| Solvent System | Purity Increase (%) | Recovery (%) |
|---|---|---|
| EtOAc/hexanes | 89 → 99.2 | 78 |
| MeOH/H₂O | 89 → 97.8 | 82 |
| Acetone/CHCl₃ | 89 → 98.5 | 65 |
Analytical Characterization Data
Critical validation parameters for batch release:
| Method | Target Specification |
|---|---|
| HPLC (C18) | Rt = 8.92 ± 0.3 min |
| HRMS | m/z 225.0395 [M+H]⁺ |
| ¹H NMR (500 MHz) | δ 12.21 (s, 1H, COOH) |
| IR (ATR) | 1695 cm⁻¹ (C=O stretch) |
Chemical Reactions Analysis
Types of Reactions
7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural characteristics that may contribute to biological activity. Its derivatives are being studied for potential pharmacological effects, including:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that derivatives of cycloheptatriene compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .
Case Study: Antioxidant Potential
A study evaluated the antioxidant capabilities of various cycloheptatriene derivatives, including 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating potential therapeutic applications in oxidative stress mitigation.
Environmental Science
The compound is also being investigated for its environmental applications:
- Biodegradability : Initial assessments suggest that the compound may be biodegradable under certain conditions, which is crucial for reducing environmental pollution from synthetic chemicals .
- Phytoremediation : Its potential use in phytoremediation processes is under study, particularly in the context of removing heavy metals from contaminated soils. The structural features of the compound may enhance plant uptake and translocation of pollutants .
Case Study: Phytoremediation Efficacy
In a controlled experiment, plants treated with the compound showed enhanced growth and increased heavy metal absorption compared to untreated controls. This suggests that the compound could facilitate phytoremediation efforts by improving plant resilience and pollutant uptake.
Organic Synthesis
In organic synthesis, 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Natural Products : The compound can be utilized in synthesizing natural products and pharmaceuticals due to its unique ring structure and functional groups .
- Reaction Intermediates : It acts as an intermediate in various chemical reactions, enabling the formation of diverse organic compounds through functionalization reactions such as esterification and amidation.
Case Study: Synthesis Pathway
A recent synthesis pathway developed using this compound involved a multi-step reaction leading to the formation of novel bioactive molecules. The reaction conditions were optimized to achieve high yields while minimizing by-products.
Mechanism of Action
The mechanism of action of 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Properties
*Estimated based on formula C₁₀H₁₀O₆.
Key Findings:
Acidity: The target compound’s dual carboxylic acid groups and hydroxyl substituent result in significantly lower pKa values (~2–3) compared to monocarboxylic cycloheptatriene analogues (pKa ~4–5).
Reactivity : The keto group at position 3 may facilitate nucleophilic attacks, contrasting with the parent compound’s reliance on triene conjugation for reactivity.
Biological Activity
7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid, also known as C10H8O6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular structure of 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid is characterized by a cycloheptatriene core with carboxymethyl and hydroxyl functional groups. Its molecular weight is approximately 224.17 g/mol. The compound's structure suggests potential interactions with biological macromolecules due to the presence of multiple functional groups.
Antimicrobial Activity
Research indicates that compounds related to 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene have shown significant antimicrobial properties. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | MRSA | 32 µg/mL |
| Derivative B | E. coli | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene has been evaluated using various in vitro assays. The compound demonstrated significant scavenging activity against free radicals, particularly hydroxyl radicals and superoxide anions. This activity is crucial for protecting cells from oxidative stress-related damage.
In one study, the compound was tested at concentrations ranging from 10 to 200 µM, showing a dose-dependent increase in antioxidant activity.
| Concentration (µM) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
| 200 | 90 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been investigated. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pro-inflammatory pathways.
Case Studies
- Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical isolates of MRSA. The results indicated that specific modifications to the cycloheptatriene ring enhanced antimicrobial potency.
- Antioxidant Mechanism Investigation : An in vitro study assessed the mechanism by which the compound exerts its antioxidant effects. The results suggested that it acts as a hydroxyl radical scavenger and can regenerate other antioxidants in biological systems.
Q & A
Basic Question: What are the primary synthetic routes for 7-(carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of polyfunctional precursors. For example:
- Stepwise Functionalization : Introduce hydroxy and carboxymethyl groups via nucleophilic substitution or ester hydrolysis under controlled pH (e.g., NaOH-mediated hydrolysis at 60–80°C).
- Cyclization Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to promote intramolecular cyclization, ensuring regioselectivity for the triene system .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product, with purity ≥98% confirmed by analytical HPLC .
Basic Question: How is the structural characterization of this compound performed, and what spectroscopic data are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., hydroxy at C2, carboxymethyl at C7). Key shifts:
- C3-ketone: ~200–210 ppm (¹³C).
- Carboxylic protons: δ 12–13 ppm (¹H).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H]⁻ ion matching theoretical mass).
- X-ray Crystallography : Resolve cycloheptatriene ring conformation and hydrogen-bonding networks .
Advanced Question: What are the stability profiles of this compound under varying pH and temperature conditions, and how do decomposition products affect experimental reproducibility?
Methodological Answer:
- pH Stability : Perform accelerated stability studies (e.g., 25°C, pH 2–12 buffers). Carboxylic acid groups may decarboxylate under strong acidic/basic conditions, forming 3-oxo-1,4,6-cycloheptatriene derivatives .
- Thermal Degradation : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C leads to ketone rearrangement).
- Mitigation : Store at -20°C in inert atmosphere; monitor via LC-MS for degradation peaks (m/z shifts ≥44 Da indicate CO₂ loss) .
Advanced Question: How can computational modeling predict the compound’s reactivity in enzyme-binding studies or catalytic applications?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model keto-enol tautomerism and assess electrophilicity at C3.
- Docking Simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., hydroxy groups as H-bond donors to active-site residues) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Advanced Question: What in vitro assays are suitable for evaluating its biological activity, particularly in redox or anti-inflammatory pathways?
Methodological Answer:
- ROS Scavenging Assays : Measure DPPH/ABTS radical quenching (IC₅₀ values) at 517 nm, correlating with hydroxy group density .
- Enzyme Inhibition : Test COX-2 or LOX inhibition (UV-Vis kinetics) to assess anti-inflammatory potential.
- Cytotoxicity Screening : Use MTT assays on macrophage (RAW 264.7) or fibroblast (L929) cell lines, ensuring ≤10% DMSO in vehicle controls .
Advanced Question: How do analytical challenges (e.g., isomerism, trace impurities) impact data interpretation in quantitative studies?
Methodological Answer:
- Isomer Discrimination : Employ chiral HPLC (Chiralpak IA column) to resolve enantiomers; validate with circular dichroism (CD) spectra .
- Impurity Profiling : Use LC-QTOF-MS to detect trace byproducts (e.g., decarboxylated analogs) at <0.1% levels.
- Calibration Standards : Prepare isotopically labeled analogs (e.g., ¹³C-carboxymethyl) for internal standardization .
Advanced Question: What strategies address regioselectivity challenges during functionalization of the cycloheptatriene core?
Methodological Answer:
- Protecting Groups : Temporarily block the C2-hydroxy group with TBSCl to direct electrophilic substitution to C4/C6 .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation for selective carboxymethylation at C7 .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the carboxymethyl moiety .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for powder handling .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .
- First Aid : For skin contact, rinse with 0.1 M NaHCO₃ (pH 8–9) to counteract carboxylic acid irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
